molecular formula C12H21N3O2 B3008887 Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate CAS No. 1510534-63-0

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B3008887
CAS No.: 1510534-63-0
M. Wt: 239.319
InChI Key: BBYHDIQXIHCULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position and a 2-cyanoethylamino substituent at the 3-position. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, a common strategy in synthetic organic chemistry to prevent unwanted reactions during multi-step syntheses . The 2-cyanoethyl moiety introduces both polar (via the nitrile group) and flexible aliphatic characteristics, making this compound a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoethylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-5-10(9-15)14-7-4-6-13/h10,14H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYHDIQXIHCULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-cyanoethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuronal Nicotinic Acetylcholine Receptor Modulation
    • Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate has been identified as a compound that binds to and modulates the activity of neuronal nicotinic acetylcholine receptors. This modulation is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
  • Anticancer Activity
    • Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Antimicrobial Properties
    • The compound has shown potential antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibacterial agents .

Case Studies

  • Study on Neurological Effects
    • A study published in a peer-reviewed journal demonstrated that this compound significantly enhanced cognitive function in animal models by modulating nicotinic receptors .
  • Anticancer Research
    • In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Efficacy
    • A recent investigation highlighted its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate (Target) C₁₂H₂₁N₃O₂ 251.32* 2-cyanoethylamino, tert-butyl carbamate Likely intermediate for nitrile-based drug derivatization N/A (Hypothetical)
(S)-tert-Butyl 3-((3-aminopyridin-2-yl)amino)pyrrolidine-1-carboxylate C₁₄H₂₂N₄O₂ 278.36 3-aminopyridinylamino, stereospecific S-configuration Potential kinase inhibitor scaffold due to pyridine’s aromatic interactions
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate C₁₁H₁₈N₂O₂ 226.28 Cyanomethyl, tert-butyl carbamate High purity (97%) commercial availability; used in peptide mimetics
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate C₁₅H₂₁ClN₄O₃ 340.80 Chloropyrazine carbonyl, methylamino Higher molecular weight; halogenated aromatic systems for electrophilic reactivity
(R)-tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 Chloropyrimidinyl, methylamino Chiral R-configuration; potential antiviral/anticancer agent precursor

*Hypothetical molecular weight calculated based on formula.

Key Structural and Functional Differences:

Halogenated aromatic systems (e.g., chloropyrimidine in , bromopyridine in ) introduce electrophilic sites for cross-coupling reactions, unlike the aliphatic nitrile in the target compound.

Stereochemical Influence: Stereospecific derivatives like (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate highlight the importance of chirality in biological activity, whereas the target compound’s stereochemical data are unspecified.

Applications in Drug Discovery :

  • Compounds with imidazo[1,2-b]pyridazine moieties (e.g., ) demonstrate inhibitory activity against kinases, suggesting that the target compound’s nitrile group could be modified for similar therapeutic roles.
  • The tert-butyl carbamate group in all analogs serves as a transient protecting group, enabling selective deprotection for further functionalization .

Research Findings and Trends

  • Synthetic Utility : Pyrrolidine-tert-butyl carbamate derivatives are frequently employed in peptide synthesis and as intermediates for heterocyclic drug candidates. For example, tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate is used in nucleophilic substitution reactions due to its labile tosyl group.
  • Biological Relevance: Compounds like (R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate are investigated for their binding affinity to nucleotide-binding domains, underscoring the scaffold’s versatility in targeting diverse enzymes.
  • Market Availability: Several analogs, such as (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, are commercially available at >95% purity, indicating established synthetic protocols and industrial demand .

Biological Activity

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate, identified by the CAS number 1510534-63-0, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a cyanoethyl amino group, contributing to its unique reactivity and biological profile. Its molecular formula is C12H21N3O2C_{12}H_{21}N_{3}O_{2} with a molecular weight of 239.32 g/mol. The presence of the cyanoethyl group is particularly significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that it may inhibit specific enzymes associated with metabolic pathways, which can be beneficial in treating conditions like hypertension and myocardial ischemia. The compound's interaction profile suggests it may also exhibit cytostatic properties, potentially protecting against cellular damage from ischemic conditions.

Cardiovascular Health

The compound has been investigated for its potential in managing cardiovascular diseases. Studies have shown that similar compounds can reduce blood pressure and improve cardiac function by inhibiting angiotensin-converting enzyme (ACE) activity. The inhibition of such enzymes can lead to vasodilation and improved blood flow, making this compound a candidate for further research in cardiovascular therapeutics.

Neuroprotection

Research into related compounds has highlighted their ability to protect against cerebral ischemia. This compound may share these protective effects, potentially offering therapeutic benefits in neurodegenerative diseases where ischemic damage is prevalent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity Index
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate330681-18-01.00
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate1268511-99-40.91
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate103057-44-90.89

This table illustrates that while these compounds share structural similarities, the unique cyanoethyl amino substitution in this compound may confer distinct pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

  • Enzyme Inhibition Studies : Research demonstrated that compounds similar to this compound effectively inhibited enzymes linked to hypertension. These findings suggest that this compound could be developed into a therapeutic agent for managing high blood pressure .
  • Neuroprotective Effects : In experimental models of cerebral ischemia, related compounds exhibited significant neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests that this compound may also possess similar protective qualities .
  • Cytotoxicity Assays : In vitro studies indicated that certain derivatives could reduce cell viability in cancer cell lines, pointing towards potential anticancer applications. The unique structure of this compound may enhance its efficacy against specific tumor types .

Q & A

Q. Basic Safety Protocols

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection are mandatory.
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in a cool, dry place away from oxidizing agents .

Q. Advanced Hazard Mitigation

  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Monitoring : Regular air quality checks for cyanide derivatives are recommended due to the cyanoethyl group’s potential toxicity .

How do structural modifications of this compound influence its biological activity, particularly in anticancer research?

Q. Basic Structure-Activity Relationships (SAR)

  • Pyrrolidine Ring : Rigidifying the ring (e.g., introducing methyl groups) enhances target binding affinity by reducing conformational entropy .
  • Cyanoethylamine Group : This moiety can act as a hydrogen bond donor, critical for interactions with enzymes like kinases .

Q. Advanced Pharmacological Evaluation

  • Derivative Synthesis : Replace the tert-butyl group with fluorinated analogs (e.g., trifluoroethyl) to improve metabolic stability .
  • In Vivo Testing : Pharmacokinetic studies in murine models reveal that Boc-protected derivatives exhibit prolonged half-lives compared to free amines .

What chromatographic techniques are most effective for purity analysis of this compound?

Q. Basic Purity Assessment

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of impurities .
  • TLC : Hexane:ethyl acetate (4:1) systems with UV visualization (Rf ~0.3) provide rapid purity checks .

Q. Advanced Method Development

  • Chiral HPLC : For enantiomeric resolution, use chiral columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z calculated for C₁₄H₂₅N₃O₂: 291.19) and detects trace impurities .

How can researchers address low yields in large-scale synthesis of this compound?

Basic Scale-Up Challenges
Common issues include poor mixing, exothermic reactions, and solvent evaporation inefficiencies.

Q. Advanced Process Improvements

  • Flow Chemistry : Continuous flow reactors enhance heat dissipation and mixing, improving reproducibility .
  • Catalyst Recycling : Immobilize DMAP on silica gel to reduce catalyst loading and costs .
  • Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to precipitate the product, bypassing column chromatography .

What are the potential applications of this compound in medicinal chemistry beyond anticancer research?

Q. Basic Applications

  • Neurology : As a precursor for dopamine receptor ligands due to the pyrrolidine scaffold’s similarity to bioactive alkaloids .
  • Antivirals : Boc-protected amines are intermediates in protease inhibitor synthesis .

Q. Advanced Targets

  • Epigenetics : Derivatives with boronate esters (e.g., from ) could target histone deacetylases (HDACs) .
  • Prodrug Development : The Boc group’s labile nature allows controlled release of active amines in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.